Cas no 42558-50-9 (methyl (3S)-3-hydroxypentanoate)

Methyl (3S)-3-hydroxypentanoate is a chiral ester with a hydroxyl group at the β-position, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its (3S) stereochemistry is particularly useful for asymmetric synthesis, enabling the production of enantiomerically pure compounds. The compound’s hydroxyl and ester functionalities allow for further derivatization, such as oxidation, reduction, or ester hydrolysis, facilitating its use in fine chemical manufacturing. Its structural features also make it relevant in the synthesis of bioactive molecules, including fragrances and flavoring agents. The product is typically characterized by high purity and consistent quality, ensuring reliability in research and industrial processes.
methyl (3S)-3-hydroxypentanoate structure
42558-50-9 structure
商品名:methyl (3S)-3-hydroxypentanoate
CAS番号:42558-50-9
MF:C6H12O3
メガワット:132.15768
MDL:MFCD00216722
CID:55586
PubChem ID:10290819

methyl (3S)-3-hydroxypentanoate 化学的及び物理的性質

名前と識別子

    • (S)-Methyl 3-hydroxypentanoate
    • methyl (3S)-3-hydroxypentanoate
    • Methyl (S)-3-Hydroxypentanoate
    • (+)-METHYL (S)-3-HYDROXYPENTANOATE
    • (+)-Methyl (S)-3-hydroxyvalerate
    • (+)-Methyl(S)-3-hydroxyvalerate
    • XHFXKKFVUDJSPJ-YFKPBYRVSA-N
    • (+)-methyl-(s)-3-hydroxyvalerate
    • EN300-1850822
    • MFCD00216722
    • (S)-methyl 3-hydroxy-pentanoate
    • (+)-Methyl (S)-3-hydroxyvalerate, >=98.0% (sum of enantiomers, GC)
    • DTXSID40437811
    • 42558-50-9
    • A6935
    • AKOS015918249
    • BS-50670
    • AC-26772
    • methyl (S)-3-hydroxyvalerate
    • (S)-Methyl3-Hydroxypentanoate
    • SCHEMBL97737
    • DB-007633
    • Methyl(S)-3-hydroxypentanoate
    • MDL: MFCD00216722
    • インチ: InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
    • InChIKey: XHFXKKFVUDJSPJ-YFKPBYRVSA-N
    • ほほえんだ: CC[C@@H](CC(=O)OC)O

計算された属性

  • せいみつぶんしりょう: 132.07900
  • どういたいしつりょう: 132.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 90.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 色と性状: ダークブラウン液体
  • 密度みつど: 1.029 g/mL at 20 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 203.9±13.0 °C at 760 mmHg
  • フラッシュポイント: 華氏温度:168.8°f< br / >摂氏度:76°C< br / >
  • 屈折率: n20/D 1.427
  • PSA: 46.53000
  • LogP: 0.32040
  • ようかいせい: 使用できません
  • ひせんこうど: 37 º (c=1% in chloroform)
  • 光学活性: [α]20/D +37±2°, c = 1% in chloroform
  • じょうきあつ: 0.1±0.9 mmHg at 25°C

methyl (3S)-3-hydroxypentanoate セキュリティ情報

  • シグナルワード:warning
  • 危害声明: H303+H313+H333
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S23; S24/25
  • 福カードFコード:3
  • セキュリティ用語:S23;S24/25
  • ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

methyl (3S)-3-hydroxypentanoate 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

methyl (3S)-3-hydroxypentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM308610-5g
(S)-Methyl 3-hydroxypentanoate
42558-50-9 95%
5g
$*** 2023-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R129474-250mg
methyl (3S)-3-hydroxypentanoate
42558-50-9 98%
250mg
¥383 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02330-1ml
(S)-Methyl 3-hydroxypentanoate
42558-50-9
1ml
¥5128.0 2021-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R129474-100mg
methyl (3S)-3-hydroxypentanoate
42558-50-9 98%
100mg
¥242 2024-05-23
Apollo Scientific
OR939606-250mg
(+)-Methyl (s)-3-hydroxyvalerate
42558-50-9 95%
250mg
£115.00 2024-07-21
Enamine
EN300-1850822-0.05g
methyl (3S)-3-hydroxypentanoate
42558-50-9
0.05g
$1393.0 2023-09-19
Apollo Scientific
OR939606-1g
(+)-Methyl (s)-3-hydroxyvalerate
42558-50-9 95%
1g
£270.00 2024-07-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M858555-1g
Methyl (S)-3-Hydroxypentanoate
42558-50-9 ≥97%
1g
¥810.00 2022-09-01
Enamine
EN300-1850822-10.0g
methyl (3S)-3-hydroxypentanoate
42558-50-9
10g
$7128.0 2023-06-03
abcr
AB588939-5g
(S)-Methyl 3-hydroxypentanoate; .
42558-50-9
5g
€664.50 2024-04-17

methyl (3S)-3-hydroxypentanoate 合成方法

methyl (3S)-3-hydroxypentanoate 関連文献

methyl (3S)-3-hydroxypentanoateに関する追加情報

Methyl (3S)-3-Hydroxypentanoate: A Comprehensive Overview

Methyl (3S)-3-hydroxypentanoate, also known by its CAS number 42558-50-9, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a methyl ester of (3S)-3-hydroxypentanoic acid, and its structure consists of a five-carbon chain with a hydroxyl group at the third carbon and a methyl ester group at the end. The stereochemistry at the hydroxyl-bearing carbon is S, which plays a crucial role in its biological activity and chemical reactivity.

The methyl (3S)-3-hydroxypentanoate molecule is notable for its ability to participate in various biochemical pathways, particularly those involving lipid metabolism and energy production. Recent studies have highlighted its potential as a precursor for the synthesis of bioactive molecules, including fatty acids and triglycerides. Its role in lipid signaling has been explored in depth, with researchers uncovering its involvement in modulating cellular responses to metabolic stress.

In terms of synthesis, methyl (3S)-3-hydroxypentanoate can be produced through several methods, including microbial fermentation and enzymatic catalysis. These methods are advantageous due to their high yield and selectivity, making them suitable for large-scale production in the pharmaceutical and food industries. The compound's chirality is preserved during these processes, ensuring that the S-enantiomer is retained for applications that require stereo-specific interactions.

One of the most promising areas of research involving methyl (3S)-3-hydroxypentanoate is its application in drug development. Scientists have investigated its potential as a lead compound for designing drugs targeting metabolic disorders such as obesity and type 2 diabetes. Preclinical studies have demonstrated that this compound can influence adipocyte differentiation and lipid accumulation, suggesting its role as a modulator of energy storage pathways.

Furthermore, methyl (3S)-3-hydroxypentanoate has been implicated in neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Research indicates that it may enhance cognitive function by improving mitochondrial energy production and reducing oxidative stress. These findings underscore its potential as a therapeutic agent for conditions associated with mitochondrial dysfunction.

In the food industry, methyl (3S)-3-hydroxypentanoate is recognized as a natural flavoring agent with a pleasant taste profile. It is commonly used in the formulation of beverages and snacks to enhance flavor without adding excessive calories or sugars. Its use in food applications aligns with the growing consumer demand for healthier alternatives while maintaining sensory appeal.

From an environmental perspective, the biodegradability of methyl (3S)-3-hydroxypentanoate has been studied to assess its impact on ecosystems. Research suggests that it undergoes rapid microbial degradation under aerobic conditions, making it an eco-friendly choice for industrial applications where sustainability is a priority.

In conclusion, methyl (3S)-3-hydroxypentanoate (CAS No. 42558-50-9) is a multifaceted compound with applications spanning pharmaceuticals, food science, and environmental chemistry. Its unique chemical properties and stereochemistry make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines. As ongoing studies continue to unravel its potential, this compound is poised to play an increasingly significant role in advancing both scientific knowledge and practical applications.

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